Product packaging for 7-(Oxiran-2-yloxy)chromen-2-one(Cat. No.:CAS No. 120876-05-3)

7-(Oxiran-2-yloxy)chromen-2-one

Cat. No.: B569900
CAS No.: 120876-05-3
M. Wt: 204.181
InChI Key: MBKANXDRVRXIHX-UHFFFAOYSA-N
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Description

7-(Oxiran-2-yloxy)chromen-2-one, also known as 7-(2-(Oxiran-2-yl)ethoxy)-2H-chromen-2-one, is a synthetic coumarin derivative incorporating a reactive epoxide (oxirane) functional group . This molecular architecture makes it a compound of significant interest in medicinal chemistry and biochemical research. Its core structure is based on the 7-hydroxycoumarin scaffold (umbelliferone), a privileged structure in drug discovery known for its versatile pharmacological properties . This compound has demonstrated promising antiproliferative activity in scientific studies. Research indicates that it acts as an inhibitor of Taq DNA polymerase, a mechanism relevant to uncontrolled DNA replication in diseases like cancer . Furthermore, within a library of related coumarins, this specific derivative was identified as a genotoxic agent, causing DNA damage in assays using S. cerevisiae reporter strains . This suggests its potential application in researching replicative stress and the development of chemotherapeutic agents that target DNA integrity in hyperproliferative cells. The presence of the highly reactive O-alkenylepoxy group is highlighted as a key functional moiety responsible for this biological profile, establishing it as a valuable antiproliferative scaffold . Researchers value this compound for probing structure-activity relationships in coumarin chemistry and for investigating novel mechanisms of enzyme inhibition and cytotoxicit. It is supplied exclusively for laboratory research purposes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O4 B569900 7-(Oxiran-2-yloxy)chromen-2-one CAS No. 120876-05-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120876-05-3

Molecular Formula

C11H8O4

Molecular Weight

204.181

IUPAC Name

7-(oxiran-2-yloxy)chromen-2-one

InChI

InChI=1S/C11H8O4/c12-10-4-2-7-1-3-8(5-9(7)15-10)14-11-6-13-11/h1-5,11H,6H2

InChI Key

MBKANXDRVRXIHX-UHFFFAOYSA-N

SMILES

C1C(O1)OC2=CC3=C(C=C2)C=CC(=O)O3

Synonyms

7-(Oxiranyloxy)-2H-1-benzopyran-2-one

Origin of Product

United States

Chemical Reactivity and Derivatization of the Oxirane Moiety in Coumarin Conjugates

Nucleophilic Ring-Opening Reactions of the Epoxide

The epoxide moiety of 7-(oxiran-2-yloxy)chromen-2-one is an electrophilic site that readily reacts with various nucleophiles. This ring-opening reaction is a cornerstone of its chemistry, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azoles, Peptides)

Nitrogen-based nucleophiles, such as amines and azoles, readily open the epoxide ring of coumarin (B35378) derivatives. For instance, the reaction of 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one with various anilines in refluxing ethanol (B145695) leads to the corresponding amino alcohol derivatives. This nucleophilic opening of the oxirane is a key step in creating these substituted coumarins. Similarly, a range of coumarin-derived azolyl ethanols, including those with imidazolyl, triazolyl, and benzotriazolyl groups, have been synthesized through the reaction of 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one with the respective azoles.

The reactivity of the epoxide also extends to more complex nitrogen nucleophiles like peptides. The conjugation of coumarin derivatives to peptides has been achieved by treating epoxide-containing coumarins with suitable peptides in a solvent like trifluoroethanol. This reaction opens the door to creating novel coumarin-peptide conjugates with potential biological applications.

Table 1: Examples of Nucleophilic Ring-Opening with Nitrogen Nucleophiles

NucleophileProduct TypeReference
AnilinesAmino alcohols
ImidazoleAzolyl ethanols
TriazoleAzolyl ethanols
PeptidesCoumarin-peptide conjugates

Reactions with Other Heteroatom Nucleophiles (e.g., Sulfur, Oxygen)

Sulfur and oxygen nucleophiles also effectively open the epoxide ring of coumarin conjugates. For example, 7-mercapto-4-methyl coumarin has been used as a fluorescent tag in peptide conjugation strategies, demonstrating the reactivity of sulfur nucleophiles with electrophilic moieties. While direct reactions of this compound with sulfur nucleophiles are less documented in the provided results, the general reactivity of epoxides suggests this is a feasible transformation.

Oxygen nucleophiles, such as those in alcohols and carboxylic acids, can also participate in ring-opening reactions. Mechanochemical methods have been employed for the synthesis of diacylglycerol-coumarin conjugates, which involves the opening of an oxirane ring. Furthermore, the reaction of aryl oxiranes with 4-hydroxycoumarin (B602359), catalyzed by FeCl3, proceeds through a regioselective ring-opening of the epoxide.

Intramolecular Ring-Opening Processes

In certain molecular contexts, the nucleophilic attack on the epoxide can occur intramolecularly. For instance, the synthesis of furo[3,2-c]coumarins from aryl oxiranes and 4-hydroxycoumarin involves an initial ring-opening followed by dehydration and a subsequent intramolecular cyclization. Another example is the conversion of 3,4-dihalogenospiro[chroman-2,1'-cycloalkanes] to 3,4-epoxyspiro[chroman-2,1'-cycloalkanes] upon treatment with a base, which confirms the anti-periplanar relationship of the substituents and involves an intramolecular process.

Regioselectivity and Stereochemistry in Epoxide Ring Opening

The ring-opening of unsymmetrical epoxides, like that in this compound, can lead to two different regioisomers. The outcome of the reaction is highly dependent on the reaction conditions.

Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring. This results in the formation of a specific regioisomer.

Conversely, under acidic conditions, the reaction proceeds through a mechanism with more SN1 character. The epoxide oxygen is first protonated, and the positive charge begins to build up on the more substituted carbon atom. The nucleophile then attacks this more electrophilic carbon.

The stereochemistry of the epoxide ring-opening is also well-defined. The reaction proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile, which is characteristic of an SN2 reaction.

Chemical Modifications of the Chromen-2-one Core and their Influence on Epoxide Reactivity

Modifications to the coumarin core can influence the reactivity of the attached epoxide ring. The introduction of electron-withdrawing or electron-donating groups on the chromen-2-one nucleus can alter the electronic properties of the entire molecule, which in turn can affect the electrophilicity of the epoxide carbons.

Computational and Theoretical Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. For coumarin (B35378) derivatives, which are known to possess a wide range of biological activities including anticancer and enzyme inhibition, docking studies are instrumental in identifying likely biological targets. bohrium.comnih.govresearchgate.net

While specific docking studies for 7-(Oxiran-2-yloxy)chromen-2-one are not extensively detailed in the available literature, research on structurally similar coumarins provides significant insights into its probable interactions. The oxirane (epoxide) ring is a key functional group, known for its reactivity and ability to form covalent bonds with nucleophilic residues in protein active sites. Furthermore, the coumarin scaffold itself can participate in various non-covalent interactions.

Studies on related 7-substituted coumarin derivatives have shown their potential to inhibit a variety of enzymes. nih.govnih.gov For instance, molecular docking of coumarin derivatives into the active site of enzymes like caspase-7, a key protein in apoptosis, revealed that binding is stabilized by hydrogen bonds and pi-pi stacking interactions. hilarispublisher.com Similarly, docking studies on other coumarins have identified them as potential inhibitors of monoamine oxidases (MAO-A and MAO-B), cholinesterases, and α-glucosidase, all of which are important therapeutic targets. nih.govmdpi.commdpi.com In these studies, the interactions typically involve hydrogen bonding with polar amino acid residues and hydrophobic interactions with non-polar residues within the enzyme's binding pocket. hilarispublisher.comnih.gov For example, derivatives of 4,8-dimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one have been investigated for their potential anti-inflammatory and antimicrobial activities through interactions with specific receptors and enzymes.

The general findings from these studies suggest that this compound would likely bind to target proteins through a combination of interactions:

Hydrogen Bonding: The ether oxygen and the carbonyl oxygen of the coumarin ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic benzene (B151609) ring of the coumarin core can engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

Covalent Bonding: The strained oxirane ring is an electrophilic group that can react with nucleophilic residues such as cysteine or histidine in an enzyme's active site, leading to irreversible inhibition.

Derivative ClassTarget Protein/EnzymeKey Interactions ObservedReference
7-Hydroxycoumarin Derivatives Caspase-7Hydrogen bonding, Pi-Pi stacking hilarispublisher.com
7-Substituted Coumarins Monoamine Oxidase-B (MAO-B)Hydrophobic interactions, Hydrogen bonding nih.govmdpi.com
4,8-Dimethylcoumarin Derivatives Inflammatory ReceptorsInteractions with inflammation pathway receptors
Coumarin-based Hybrids α-Glucosidase / α-AmylaseHydrogen bonding with catalytic residues mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory for Molecular Orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. sciencepg.com These methods provide detailed information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of these frontier orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For coumarin derivatives, DFT calculations have been used to optimize their molecular geometry and to analyze their electronic properties. researchgate.netuotechnology.edu.iq Such studies on molecules like 2-oxo-2H-chromen-7-yl propionate (B1217596) and other 7-substituted coumarins show that the coumarin ring system is largely planar. sciencepg.com The calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule.

For this compound, DFT calculations would likely reveal:

A high electron density around the oxygen atoms (carbonyl, ether, and oxirane), making them potential sites for electrophilic attack or hydrogen bonding.

The HOMO is typically distributed over the electron-rich benzopyrone ring, indicating this is the likely site of electron donation.

The LUMO is often localized on the pyrone part of the coumarin ring, suggesting it can accept electrons.

These theoretical data are in good agreement with experimental findings from X-ray crystallography for similar compounds. sciencepg.com

ParameterDescriptionTypical Calculated Value (for related coumarins)Reference
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.~ -6.0 to -7.0 eV semanticscholar.orguotechnology.edu.iq
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.~ -1.5 to -2.5 eV semanticscholar.orguotechnology.edu.iq
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO; indicates chemical reactivity.~ 4.0 to 5.0 eV semanticscholar.orguotechnology.edu.iq
Dipole Moment Measure of the net molecular polarity.~ 3.0 to 5.0 Debye semanticscholar.orguotechnology.edu.iq

Conformational Analysis and Stereochemical Considerations

Conformational analysis examines the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the conformational flexibility is primarily determined by rotation around the single bonds of the glycidyloxy side chain: the C7–O bond and the O–CH₂ bond.

The orientation of the glycidyloxy side chain relative to the planar coumarin ring system is crucial for its interaction with biological targets. Steric hindrance between the side chain and the hydrogen atom at position 8 of the coumarin ring can influence the preferred conformation. maricopa.edu The molecule will likely adopt a conformation that minimizes steric strain while maximizing stabilizing interactions, such as intramolecular hydrogen bonds if applicable. maricopa.eduethz.ch

A critical aspect of this molecule is its stereochemistry. The oxirane ring contains a chiral center at the C2 position. Therefore, this compound exists as a pair of enantiomers: (R)-7-(oxiran-2-yloxy)chromen-2-one and (S)-7-(oxiran-2-yloxy)chromen-2-one. Enantiomers can have significantly different biological activities because biological systems, such as enzyme active sites and receptors, are themselves chiral. The specific three-dimensional arrangement of the (R) or (S) form will determine the precise fit and reactivity within a chiral binding pocket. For example, studies on related coumarin derivatives have shown that specific stereoisomers can exhibit enhanced selectivity or potency for a given biological target. nih.govacs.org The DNA-damaging effects noted for similar epoxy-coumarins in Saccharomyces cerevisiae could be stereospecific, with one enantiomer being significantly more active than the other. nih.govomicsdi.org

Advanced Research Applications and Future Perspectives

Design and Synthesis of Novel Epoxide-Coumarin Hybrid Molecules

The presence of a reactive epoxide ring on the coumarin (B35378) scaffold makes 7-(Oxiran-2-yloxy)chromen-2-one an ideal starting point for synthesizing complex hybrid molecules. The epoxide group can undergo nucleophilic ring-opening reactions with a wide array of molecules, including amines, azoles, and thiols, to create novel conjugates with tailored biological activities.

A key synthetic strategy involves the initial preparation of a coumarin epoxide intermediate, such as 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. This intermediate is typically synthesized by reacting the corresponding 7-hydroxycoumarin with an excess of epichlorohydrin (B41342) in the presence of a base like potassium carbonate nih.govyoutube.com. The resulting epoxide is then used as a scaffold for further functionalization.

Researchers have successfully synthesized novel hybrid molecules by reacting this coumarin epoxide with various nucleophiles. For instance, a series of 7-substituted coumarin derivatives has been prepared through the nucleophilic opening of the oxirane ring with diverse anilines and substituted benzothiazoles nih.govyoutube.com. These reactions typically proceed under reflux conditions in a solvent like ethanol (B145695), yielding hybrid molecules that merge the structural features of coumarin with other pharmacologically relevant moieties nih.govyoutube.com. This modular approach allows for the creation of libraries of compounds that can be screened for various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties nih.govyoutube.com.

Table 1: Examples of Hybrid Molecules Synthesized from Coumarin Epoxide Intermediates

Starting Epoxide Nucleophile Resulting Hybrid Structure Potential Application Reference
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one Substituted Anilines 1-(Substituted-phenylamino)-3-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)propan-2-ol Antimicrobial, Cytotoxic nih.govyoutube.com
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one Substituted Benzothiazoles 1-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-3-(benzothiazol-2-ylamino)propan-2-ol Anti-inflammatory, Analgesic nih.govyoutube.com

Exploration of New Mechanistic Pathways for Biological Intervention

The epoxide functional group is a potent electrophile capable of reacting with biological nucleophiles, such as the side chains of amino acids (e.g., cysteine, histidine) and the nitrogen atoms of DNA bases. This reactivity is central to the mechanism of action for many epoxide-containing compounds and opens new pathways for biological intervention.

Recent research has demonstrated that coumarin derivatives containing an epoxide moiety, specifically 7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one, can induce DNA damage. nih.govnih.gov While the precise molecular mechanism is still under investigation, it is highly probable that the epoxide ring is the key pharmacophore responsible for this activity. The mechanism likely involves the covalent alkylation of DNA nucleobases. The nitrogen atoms within purine (B94841) and pyrimidine (B1678525) bases are nucleophilic and can attack one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a stable covalent adduct. This modification of the DNA structure can disrupt essential cellular processes like replication and transcription, ultimately leading to cytotoxicity and antiproliferative effects nih.govnih.govvanderbilt.edusigmaaldrich.com.

This covalent modification represents a distinct mechanism of biological intervention compared to non-covalent interactions. The formation of an irreversible covalent bond can lead to potent and sustained inhibition of biological targets. The exploration of this pathway is a promising area for the development of new anticancer agents, where inducing DNA damage in rapidly proliferating cancer cells is a key therapeutic strategy nih.govnih.gov.

Development of Chemical Probes for Biological Systems

The unique combination of a fluorescent reporter (the coumarin core) and a reactive group (the epoxide) makes this compound an excellent candidate for the design of activity-based protein profiling (ABPP) probes. ABPP is a powerful chemoproteomic strategy used to study enzyme function directly in complex biological systems nih.govnih.govresearchgate.netscispace.com.

An activity-based probe (ABP) typically consists of three components: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and analysis nih.govresearchgate.net. In the case of this compound, the molecule itself contains two of these essential components:

Reactive Group (Warhead): The epoxide ring is an electrophilic warhead that can covalently react with nucleophilic amino acid residues (e.g., cysteine, serine, lysine) often found in the active sites of enzymes nih.govnih.gov.

Reporter Tag: The coumarin scaffold is a well-known fluorophore, providing a convenient optical signal for detecting the labeled protein rsc.orgglobethesis.com.

A probe based on this scaffold could be used to target and covalently label specific classes of enzymes, such as cysteine proteases or serine hydrolases. Upon reaction with a nucleophilic residue in the enzyme's active site, the probe would become permanently attached, allowing for the fluorescent detection and identification of the target enzyme. This approach enables the profiling of enzyme activity in native biological systems and is a valuable tool for drug discovery and diagnostics nih.govnih.gov. The development of such probes from this compound represents a significant future perspective for its application in chemical biology.

Innovations in Synthetic Methodologies for Epoxide-Coumarin Conjugates

The primary and most established method for synthesizing this compound and its derivatives is the Williamson ether synthesis. This reaction involves the O-alkylation of a 7-hydroxycoumarin precursor with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base nih.govyoutube.com.

The general synthetic protocol can be summarized as follows:

Deprotonation: The phenolic hydroxyl group of 7-hydroxycoumarin is deprotonated by a base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride leaving group in an SN2 reaction.

Product Formation: This reaction yields the desired 7-(oxiran-2-ylmethoxy)-2H-chromen-2-one derivative.

Table 2: Key Parameters in the Synthesis of 7-(Oxiran-2-ylmethoxy)coumarins

Parameter Description Common Reagents/Conditions Reference
Coumarin Precursor A coumarin with a hydroxyl group at the 7-position. 7-hydroxy-4-methylcoumarin, Umbelliferone nih.govyoutube.com
Epoxide Source An epihalohydrin, which provides the oxirane ring. Epichlorohydrin, Epibromohydrin nih.govyoutube.com
Base Used to deprotonate the hydroxyl group. Potassium Carbonate (K₂CO₃) nih.govyoutube.com
Solvent A polar aprotic solvent is typically used. Ethanol (EtOH), Dimethylformamide (DMF) nih.govyoutube.com

| Conditions | The reaction is often heated to ensure completion. | Reflux | nih.govyoutube.com |

While this method is robust and widely used, innovations focus on improving reaction efficiency, yield, and environmental friendliness ("green chemistry") mdpi.com. Potential innovations include the use of phase-transfer catalysts to enhance the reaction rate and allow for milder conditions, or employing microwave-assisted synthesis to reduce reaction times significantly researchgate.net. Furthermore, developing stereoselective synthetic routes to produce enantiomerically pure (R)- or (S)-7-(oxiran-2-yloxy)chromen-2-one could be crucial for developing more specific and potent biological probes and therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 7-(Oxiran-2-yloxy)chromen-2-one, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves functionalizing the chromen-2-one core with an epoxide-containing side chain. A key step is the epoxide ring-opening under controlled conditions (e.g., nucleophilic attack by hydroxyl groups). Intermediates are characterized using 1H/13C NMR to confirm regioselectivity and purity. For example, in analogous coumarin derivatives, NMR spectra reveal distinct peaks for epoxide protons (δ 3.5–4.5 ppm) and chromen-2-one carbonyl groups (δ 160–170 ppm) . Mass spectrometry (exact mass ±0.01 Da) and HPLC are used to verify molecular integrity and purity thresholds (>95%) .

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires crystals grown via slow evaporation (e.g., from ethanol/water mixtures). The SHELX suite (SHELXL, SHELXS) is widely used for structure solution and refinement, particularly for small molecules. For example, SHELXL refines anisotropic displacement parameters and resolves disorder in epoxide moieties, as seen in related chromen-2-one structures . Hydrogen-bonding patterns (e.g., C=O···H-O interactions) are analyzed using PLATON or Mercury to identify supramolecular motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For instance, DFT calculations (B3LYP/6-311++G**) may predict optimized geometries that differ from SCXRD-derived structures due to crystal packing forces. To reconcile these:

  • Compare experimental IR/Raman spectra with computed vibrational modes, adjusting for solvent dielectric constants (e.g., PCM model for DMSO).
  • Validate NMR chemical shifts using GIAO (gauge-including atomic orbital) methods with explicit solvent models .
    • Contradictions in UV-Vis absorption maxima (e.g., predicted vs. observed λmax) may indicate π-π* transitions influenced by substituent electronic effects, requiring TD-DFT adjustments .

Q. What strategies optimize the regioselectivity of epoxide functionalization in this compound derivatives?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:

  • Steric effects : Bulky nucleophiles (e.g., tert-butoxide) favor attack at less hindered epoxide carbons.
  • Electronic effects : Electron-withdrawing groups (EWGs) on the chromen-2-one core polarize the epoxide, directing nucleophiles to the more electrophilic carbon.
  • Experimental validation involves synthesizing derivatives with varying substituents (e.g., methyl, nitro) and analyzing regioselectivity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity) .

Q. How do hydrogen-bonding networks in the solid state influence the compound’s stability and reactivity?

  • Methodological Answer : Hydrogen bonds (H-bonds) stabilize crystal packing and affect dissolution rates. For example:

  • Graph set analysis (e.g., Etter’s rules) categorizes H-bond motifs (e.g., R²₂(8) rings) in SCXRD data. Strong O-H···O=C interactions in chromen-2-ones reduce solubility in apolar solvents but enhance thermal stability .
  • Reactivity studies (e.g., hydrolysis kinetics) show that H-bond-stabilized crystals exhibit slower epoxide ring-opening in aqueous media compared to amorphous forms .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for validating crystallographic data quality in studies of this compound?

  • Methodological Answer :

  • R factors : A final R1 < 0.05 and wR2 < 0.15 indicate high data quality. Outliers (e.g., Rint > 0.10) suggest twinning or disorder, requiring re-refinement with TWINABS .
  • CCDC validation : Cross-check with Cambridge Structural Database (CSD) entries for bond length/angle outliers (e.g., C-O bonds deviating >3σ from mean values) .
  • PLATON/ADDSYM checks for missed symmetry, which is critical for avoiding overparameterization in SHELXL refinements .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer :

  • Detailed reporting : Include exact stoichiometry, solvent purity (e.g., HPLC-grade), and reaction monitoring intervals (e.g., TLC every 30 min).
  • Control experiments : Test air/moisture sensitivity by repeating reactions under N2 vs. ambient conditions.
  • Supporting information : Publish raw spectral data (e.g., NMR FID files) and crystallographic CIFs to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.